molecular formula C18H20ClN3O2S2 B13493813 N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

Cat. No.: B13493813
M. Wt: 410.0 g/mol
InChI Key: YFIDTFXCYCVREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is a complex organic compound with a unique structure that includes a thiazole ring, a dimethylphenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the dimethylphenyl group via a substitution reaction. The final step involves the addition of the methanesulfonamide group under specific conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and the use of less toxic reagents can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the electronic properties of the compound, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the methanesulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The thiazole ring and the methanesulfonamide group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and methanesulfonamide-containing molecules. Examples include:

Uniqueness

What sets N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .

Biological Activity

N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazole ring and a sulfonamide moiety, which are known to contribute to various biological activities.

Anticancer Properties

Research indicates that compounds with thiazole and sulfonamide structures often exhibit anticancer properties. For instance, a study demonstrated that similar thiazole derivatives inhibited the growth of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involved the modulation of signaling pathways such as MAPK and PI3K/Akt .

Antimicrobial Activity

Thiazole derivatives have shown promising antimicrobial activity. A related compound was evaluated for its efficacy against various bacterial strains, showing significant inhibition of growth at low concentrations. The presence of the dimethylphenyl group enhances lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymes : The compound may act as an inhibitor of specific enzymes involved in tumor progression or bacterial metabolism.
  • Receptor Interaction : It is hypothesized that the compound interacts with G protein-coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways .

Case Studies

  • Anticancer Study : In a preclinical study involving human cancer cell lines, the compound demonstrated IC50 values in the micromolar range, indicating significant potency against cancer cell proliferation. The study highlighted its ability to induce apoptosis through caspase activation .
  • Antimicrobial Efficacy : A comparative study assessed various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that the target compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Data Tables

Activity Type IC50 Value (µM) Target Organism/Cell Line Reference
Anticancer10MCF-7 Breast Cancer Cells
Antimicrobial15Staphylococcus aureus
Antimicrobial20Escherichia coli

Properties

Molecular Formula

C18H20ClN3O2S2

Molecular Weight

410.0 g/mol

IUPAC Name

N-[4-[2-(2,3-dimethylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C18H19N3O2S2.ClH/c1-12-5-4-6-16(13(12)2)19-18-20-17(11-24-18)14-7-9-15(10-8-14)21-25(3,22)23;/h4-11,21H,1-3H3,(H,19,20);1H

InChI Key

YFIDTFXCYCVREY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.